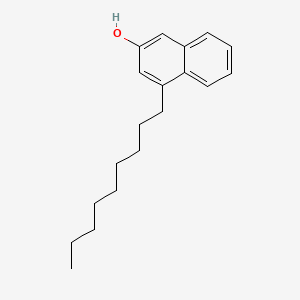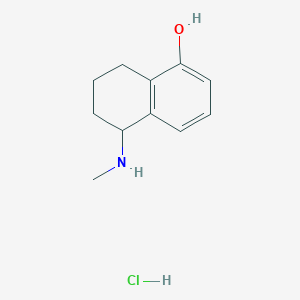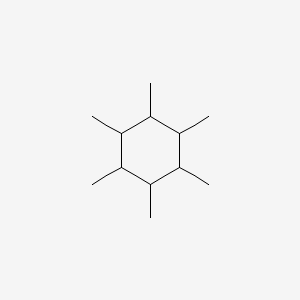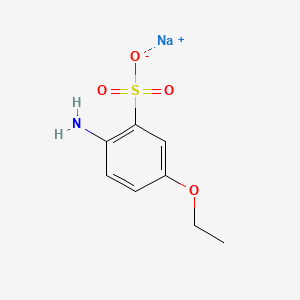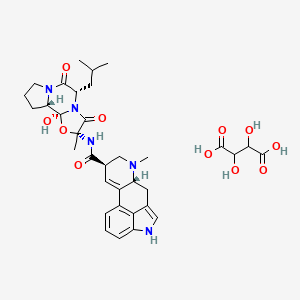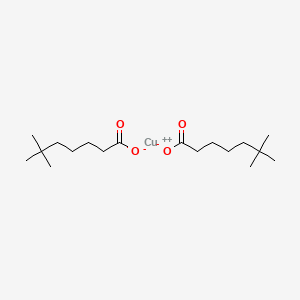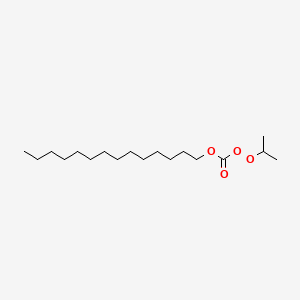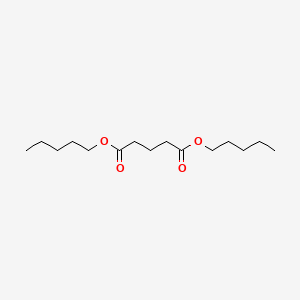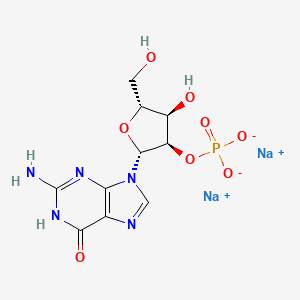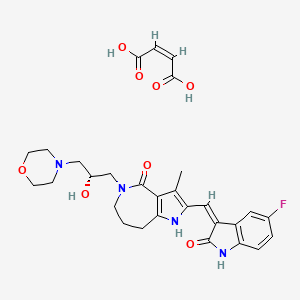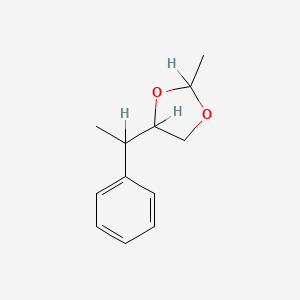
2-Methyl-4-(1-phenylethyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(1-phenylethyl)-1,3-dioxolane is an organic compound belonging to the class of dioxolanes Dioxolanes are five-membered heterocyclic compounds containing two oxygen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(1-phenylethyl)-1,3-dioxolane typically involves the reaction of acetophenone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include:
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.
Solvent: Common solvents include toluene or dichloromethane.
Temperature: The reaction is usually carried out at reflux temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the reaction and simplify the separation process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(1-phenylethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, leading to the formation of substituted dioxolanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of acetophenone and other carbonyl compounds.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted dioxolanes with various functional groups.
Applications De Recherche Scientifique
2-Methyl-4-(1-phenylethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 2-Methyl-4-(1-phenylethyl)-1,3-dioxolane exerts its effects involves the formation of stable intermediates during chemical reactions. The dioxolane ring provides steric hindrance and electronic effects that influence the reactivity of the compound. Molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of various reaction products.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: The parent compound without the methyl and phenylethyl substituents.
2-Methyl-1,3-dioxolane: A simpler derivative with only a methyl group at position 2.
4-Phenyl-1,3-dioxolane: A derivative with a phenyl group at position 4.
Uniqueness
2-Methyl-4-(1-phenylethyl)-1,3-dioxolane is unique due to the presence of both a methyl group and a 1-phenylethyl group, which confer distinct steric and electronic properties. These substituents enhance the compound’s stability and reactivity, making it valuable for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
84642-59-1 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
2-methyl-4-(1-phenylethyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H16O2/c1-9(11-6-4-3-5-7-11)12-8-13-10(2)14-12/h3-7,9-10,12H,8H2,1-2H3 |
Clé InChI |
UJOYYIGQEPKOBI-UHFFFAOYSA-N |
SMILES canonique |
CC1OCC(O1)C(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


